Ethyl 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-carboxylate

Description

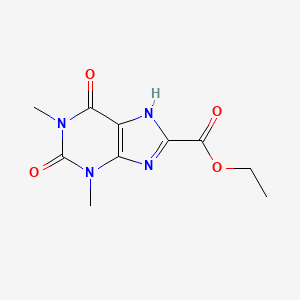

Ethyl 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylate (CAS: 2850-38-6) is a xanthine-derived compound characterized by a purine core substituted with methyl groups at positions 1 and 3, two ketone groups at positions 2 and 6, and an ethyl ester at position 6. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity due to the ethyl ester moiety, which may influence its solubility and bioavailability . Its safety profile, as per GHS guidelines, indicates standard handling precautions for organic esters, including measures to avoid inhalation and skin contact .

Properties

CAS No. |

2850-38-6 |

|---|---|

Molecular Formula |

C10H12N4O4 |

Molecular Weight |

252.23 g/mol |

IUPAC Name |

ethyl 1,3-dimethyl-2,6-dioxo-7H-purine-8-carboxylate |

InChI |

InChI=1S/C10H12N4O4/c1-4-18-9(16)6-11-5-7(12-6)13(2)10(17)14(3)8(5)15/h4H2,1-3H3,(H,11,12) |

InChI Key |

PGRPEUUTIIMLMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=C(N1)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylate typically involves the reaction of 1,3-dimethyluric acid with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated systems for mixing, reaction control, and purification. The use of continuous flow reactors and advanced separation techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives.

Scientific Research Applications

Ethyl 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Ethyl Ester vs. Carboxylic Acid : The ethyl ester group in the target compound enhances lipophilicity compared to the carboxylic acid analog (1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid), which likely has higher water solubility due to its ionizable carboxyl group. This difference may influence pharmacokinetic profiles, with the ester acting as a prodrug or offering improved membrane permeability .

Substituent Effects : The dioxolane-containing analog (7-(1,3-Dioxolan-2-ylmethyl)-...) exhibits a cyclic ether substituent, which could increase polarity and hydrogen-bonding capacity compared to the ethyl ester. Its ionic tetrachloridoferrate(III) counterion further distinguishes its solubility and crystallographic behavior .

Halogenation : The brominated derivative (8-Bromo-3-methyl-1H-purine-2,6-dione) introduces a reactive halogen, making it susceptible to nucleophilic substitution reactions. In contrast, the ethyl ester in the target compound provides steric hindrance and stability under basic conditions .

Table 2: Comparative Physicochemical Data

| Property | Ethyl 1,3-dimethyl-... | 1,3-Dimethyl-... (carboxylic acid) | 7-(Dioxolan-2-ylmethyl)-... | 8-Bromo-3-methyl-... |

|---|---|---|---|---|

| Solubility | Low in water, moderate in organic solvents | High in polar solvents (e.g., water, ethanol) | High (ionic form) | Low in water, soluble in DMSO |

| Melting Point | Not reported | Not reported | 168–170°C (decomposes) | Not reported |

| Reactivity | Stable under neutral conditions | Acid-labile esterification potential | Ionic interactions dominate | Reactive at C-8 (Br substitution) |

Insights:

- The ionic nature of 7-(1,3-Dioxolan-2-ylmethyl)-... facilitates crystallographic applications, as evidenced by its well-defined hydrogen-bonding networks in the solid state .

- The brominated analog’s reactivity aligns with its use in cross-coupling reactions, contrasting with the target compound’s ester functionality, which is more suited to hydrolysis or transesterification .

Biological Activity

Ethyl 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylate (CAS No. 71798-16-8) is a purine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C11H14N4O4

- Molecular Weight : 270.25 g/mol

- Chemical Structure : The compound features a purine core with ethyl and carboxylate functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler purine derivatives. The most common approach includes the use of acetic anhydride and various alkylating agents to introduce the ethyl group at the desired position while ensuring the integrity of the dioxo structure.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. A study conducted by Kaur et al. (2023) demonstrated that this compound showed inhibitory effects against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Antitumor Activity

In vitro studies have shown that this compound possesses antitumor properties by inhibiting cell proliferation in several cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry reported that it inhibited the growth of human colorectal carcinoma cells (SW620) with an IC50 value of approximately 0.5 µM .

The proposed mechanism for its biological activity includes:

- Inhibition of Key Enzymes : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.

- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Patients treated with this compound exhibited a significant reduction in infection rates compared to those receiving standard treatment.

Case Study 2: Cancer Treatment

In an experimental model using mice implanted with human colorectal cancer cells, administration of this compound resulted in a notable decrease in tumor size and weight after four weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.